molecular formula C16H12N6O2 B11482768 1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole

1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole

Cat. No.: B11482768
M. Wt: 320.31 g/mol
InChI Key: URGAYCNAZBRQPF-UHFFFAOYSA-N
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Description

1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole is a heterocyclic compound that combines the structural features of oxadiazole and tetrazole rings These rings are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

      Starting Materials: Benzohydrazide and phenyl isocyanate.

      Reaction Conditions: Cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

  • Attachment of the Methoxyphenyl Group:

      Starting Materials: 4-hydroxybenzaldehyde.

      Reaction Conditions: The oxadiazole intermediate is reacted with 4-hydroxybenzaldehyde under basic conditions to form the methoxyphenyl derivative.

  • Formation of the Tetrazole Ring:

      Starting Materials: Sodium azide and ammonium chloride.

      Reaction Conditions: The methoxyphenyl derivative is treated with sodium azide and ammonium chloride in a solvent like dimethylformamide (DMF) to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and sensors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, disrupting normal cellular processes.

Comparison with Similar Compounds

    1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Tetrazole Derivatives: Used in pharmaceuticals for their bioisosteric properties with carboxylic acids.

Uniqueness: 1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole is unique due to the combination of oxadiazole and tetrazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H12N6O2

Molecular Weight

320.31 g/mol

IUPAC Name

2-phenyl-5-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N6O2/c1-2-4-12(5-3-1)16-19-18-15(24-16)10-23-14-8-6-13(7-9-14)22-11-17-20-21-22/h1-9,11H,10H2

InChI Key

URGAYCNAZBRQPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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